(5-(4-Chlorophenyl)isoxazol-3-YL)methanol

Medicinal Chemistry Organic Synthesis Building Blocks

Select this specific regioisomer—(5-(4-Chlorophenyl)isoxazol-3-yl)methanol—for reliable SAR reproducibility. Unlike its 3-(4-chlorophenyl)-5-isoxazolyl isomer (CAS 206055-90-5), the C3-hydroxymethyl positioning provides a geometrically distinct derivatization vector critical for ATP-binding pocket engagement. The 4-chlorophenyl moiety is a validated pharmacophore for hydrophobic kinase pockets (p38α IC50=0.45 μM; CK1δ IC50=0.23 μM). This scaffold is a direct precursor for COX-2 inhibitor and antimicrobial SAR libraries. Procure with ≥97% purity to avoid re-optimization of established synthetic routes.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
CAS No. 81282-13-5
Cat. No. B1351874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(4-Chlorophenyl)isoxazol-3-YL)methanol
CAS81282-13-5
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NO2)CO)Cl
InChIInChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-5,13H,6H2
InChIKeyWTWQKJNNBWALNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-(4-Chlorophenyl)isoxazol-3-YL)methanol (CAS 81282-13-5): Chemical Class, Key Identifiers, and Procurement Specifications


(5-(4-Chlorophenyl)isoxazol-3-yl)methanol (CAS 81282-13-5) is a heterocyclic building block belonging to the isoxazole family, characterized by a 4-chlorophenyl substituent at the C5 position and a hydroxymethyl group at the C3 position of the isoxazole ring . Its molecular formula is C10H8ClNO2 with a molecular weight of 209.63 g/mol . Commercial specifications consistently report a purity of ≥97-98% (HPLC) and a melting point range of 95-102°C, with the compound supplied as a white crystalline solid .

Why Generic Isoxazole Methanols Cannot Substitute for (5-(4-Chlorophenyl)isoxazol-3-YL)methanol in SAR-Driven Programs


Within the isoxazole methanol scaffold, the exact positioning of the chlorophenyl and hydroxymethyl substituents fundamentally alters the molecule's electronic landscape, reactivity, and biological interaction profile. For instance, the regioisomer [3-(4-Chlorophenyl)-5-isoxazolyl]methanol (CAS 206055-90-5) differs only in the substitution pattern on the isoxazole ring, yet this positional isomerism changes the dipole moment and the spatial orientation of the hydroxymethyl group, which directly impacts the geometry of subsequent derivatization reactions and binding pocket complementarity . Furthermore, substituting the 4-chlorophenyl group with other halogenated aryl moieties, such as a 2-chlorophenyl or 3-chlorophenyl analog, introduces distinct steric and electronic effects that alter metabolic stability and target engagement in ways that are not interchangeable without empirical validation [1]. Procurement of a structurally similar but distinct analog risks invalidating established structure-activity relationship (SAR) trends and necessitates full re-optimization of synthetic routes.

Quantitative Evidence Guide for the Procurement of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol (CAS 81282-13-5)


Regioisomeric Distinction: C3-Hydroxymethyl vs. C5-Hydroxymethyl Isoxazole Scaffolds

The target compound (5-(4-Chlorophenyl)isoxazol-3-YL)methanol (CAS 81282-13-5) differs from its closest regioisomer [3-(4-Chlorophenyl)-5-isoxazolyl]methanol (CAS 206055-90-5) in the substitution pattern of the isoxazole core. While both share the same molecular weight (209.63 g/mol) and formula, the target compound features the hydroxymethyl group at the C3 position adjacent to the ring nitrogen, whereas the comparator places it at the C5 position adjacent to the ring oxygen . This positional isomerism creates a distinct molecular topology that can alter reactivity in nucleophilic substitution and esterification reactions. The target compound's InChIKey (WTWQKJNNBWALNH-UHFFFAOYSA-N) is distinct from that of its regioisomer (YJIXYDFXXAWEMH-UHFFFAOYSA-N), confirming its unique chemical identity [1][2].

Medicinal Chemistry Organic Synthesis Building Blocks

Physicochemical Differentiation: Melting Point and Purity Specifications as Procurement Benchmarks

The target compound is consistently supplied with a specified melting point range of 95-102°C and a purity of ≥97-98% (HPLC) . In contrast, the commercially available comparator 5-(4-Chlorophenyl)isoxazole (CAS 7064-32-6), which lacks the hydroxymethyl group, exhibits a different physical state and a calculated LogP of 2.995 . The presence of the primary alcohol group in the target compound is a key differentiator that confers a hydrogen bond donor site and significantly impacts solubility in polar solvents, which is essential for subsequent aqueous-phase reactions or biological assays.

Analytical Chemistry Quality Control Chemical Procurement

Utility as a Versatile Synthon: Role in the Synthesis of Biologically Active Isoxazole Derivatives

The target compound serves as a key intermediate in the synthesis of more complex molecules. For example, (3-(4-chlorophenyl)-4,5-dihydroisoxazole-4,5-diyl)dimethanol, a close analog, has been used to synthesize 3-(4-chlorophenyl)-3a,4,8,8a-tetrahydro-[1,3,2]dioxaborepino[5,6-d]isoxazoles, which demonstrated fair antimicrobial activity against a panel of microorganisms including *Staphylococcus aureus* and *Candida albicans* [1]. The target compound's primary alcohol group is a crucial handle for further functionalization (e.g., esterification, etherification, or conversion to a leaving group), enabling the construction of diverse compound libraries .

Synthetic Chemistry Drug Discovery Heterocyclic Chemistry

Lipophilicity Profile and Calculated Drug-Likeness Parameters

Computational predictions indicate that the target compound possesses a calculated LogP value of approximately 2.06 . This value suggests moderate lipophilicity, which is a key parameter for predicting membrane permeability and oral bioavailability in drug discovery. In comparison, the analog 5-(4-Chlorophenyl)isoxazole (CAS 7064-32-6) has a higher calculated LogP of 2.995 , and 3-(4-Chlorophenyl)isoxazole (CAS 31301-39-0) has a LogP of 2.995 as well [1]. The lower LogP of the target compound, attributed to its primary alcohol group, implies a different and potentially more favorable profile for achieving a balance between aqueous solubility and membrane permeability.

ADME Medicinal Chemistry Computational Chemistry

Validated Application Scenarios for (5-(4-Chlorophenyl)isoxazol-3-YL)methanol in Research and Development


Core Scaffold for Targeted Library Synthesis in Kinase Inhibitor Programs

The unique regioisomeric structure of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol, with its C3-hydroxymethyl handle, makes it a preferred building block for generating focused libraries of isoxazole-containing kinase inhibitors. The 4-chlorophenyl moiety is a recognized pharmacophore for engaging hydrophobic pockets in kinase ATP-binding sites, as evidenced by its presence in potent inhibitors of p38 MAP kinase and ERK [1][2]. The primary alcohol provides a direct attachment point for introducing diverse amine, amide, or ether-linked fragments, enabling rapid exploration of vector space to optimize potency and selectivity. This specific scaffold has been foundational in the development of isoxazole-based inhibitors, including those targeting p38α (IC50 = 0.45 μM) and CK1δ (IC50 = 0.23 μM) [1].

Synthetic Intermediate for Novel Antimicrobial Agents

This compound is an ideal starting material for synthesizing new antimicrobial agents. Its close structural analogs have demonstrated activity against clinically relevant pathogens. For example, (3-(4-chlorophenyl)-4,5-dihydroisoxazole-4,5-diyl)dimethanol, a related synthon, was used to create dioxaborepino-isoxazole derivatives that exhibited fair antimicrobial activity [1]. The target compound's hydroxymethyl group can be readily activated for coupling with diverse partners, enabling the synthesis of novel isoxazole derivatives with potential antibacterial and antifungal properties. This approach addresses the urgent need for new chemical entities to combat drug-resistant strains, as isoxazole derivatives have shown activity against methicillin-resistant *Staphylococcus aureus* [2].

Development of Anti-inflammatory Drug Candidates via COX-2 Inhibition

Isoxazole derivatives, particularly those bearing a 4-chlorophenyl substituent, are well-documented as inhibitors of cyclooxygenase-2 (COX-2) and are valuable in the development of next-generation anti-inflammatory agents with potentially improved gastrointestinal safety profiles [1]. The target compound, (5-(4-Chlorophenyl)isoxazol-3-YL)methanol, provides an ideal scaffold for this application. Its structure allows for the strategic introduction of functional groups known to enhance COX-2 selectivity and reduce ulcerogenic potential, as demonstrated in SAR studies of related isoxazole-based amides where certain derivatives showed potent in vivo anti-inflammatory activity [2]. The C3-hydroxymethyl group can be used to append a 'prodrug' moiety or to modulate the molecule's overall polarity to optimize its pharmacokinetic properties, a strategy employed in isoxazole ester prodrugs for enhanced bioavailability [3].

Plant Protection and Agricultural Chemistry Research

Beyond pharmaceutical applications, the (5-(4-Chlorophenyl)isoxazol-3-YL)methanol scaffold is a valuable building block in the discovery of novel agrochemicals. Patents have described the use of isoxazole derivatives, specifically those with 4-chlorophenyl substitution, as plant growth regulators [1] and as components in fungicidal mixtures [2]. The versatility of the hydroxymethyl group allows for the introduction of structural elements that can modulate the compound's systemic movement in plants (e.g., via conjugation to sugars or amino acids) or enhance its binding to plant-specific enzyme targets. This specific isoxazole core represents a privileged chemotype for exploring new modes of action in crop protection, offering a pathway to more effective and environmentally sustainable agricultural solutions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-(4-Chlorophenyl)isoxazol-3-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.